Thiorphan Methoxyacetophenone-d5: A Technical Guide for Researchers
Thiorphan Methoxyacetophenone-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, analytical applications, and relevant biological context of Thiorphan methoxyacetophenone-d5. This deuterium-labeled derivative of a Thiorphan metabolite serves as a crucial tool in pharmacokinetic and bioanalytical studies.
Core Chemical Properties
Thiorphan methoxyacetophenone-d5 is a stable isotope-labeled internal standard. The introduction of five deuterium atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 1398044-41-1 | [1][2] |
| Molecular Formula | C₂₁H₁₈D₅NO₅S | [1][2] |
| Molecular Weight | 406.51 g/mol | [1][2] |
| Accurate Mass | 406.16 | [2] |
| Appearance | Pale Yellow Liquid | |
| IUPAC Name | (3-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-2-((phenyl-d5)methyl)propanoyl)glycine | [2] |
| SMILES | O=C(C(CC1=C(C([2H])=C(C([2H])=C1[2H])[2H])[2H])CSCC(C2=CC=CC(OC)=C2)=O)NCC(O)=O | [2] |
| Unlabeled CAS No. | 1329611-20-2 | [2] |
Experimental Protocols
Synthesis
A specific, publicly available, detailed synthesis protocol for Thiorphan methoxyacetophenone-d5 is not documented in peer-reviewed literature. However, its synthesis would generally involve a multi-step process utilizing a deuterated starting material, such as d6-benzene, to introduce the d5-phenyl group. The synthesis of the unlabeled Thiorphan and its derivatives typically involves the reaction of a protected thiol-containing compound with a suitable electrophile.
General strategies for the synthesis of deuterated Thiorphan analogs have been described, which aim to overcome challenges such as catalyst poisoning by the sulfur atom present in the molecule. These methods may involve the use of halogenated precursors for a subsequent halogen-deuterium exchange.
Bioanalytical Quantification using LC-MS/MS
Thiorphan methoxyacetophenone-d5 is primarily intended for use as an internal standard in the quantification of Thiorphan methoxyacetophenone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol:
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Sample Preparation:
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Aliquots of the biological matrix (e.g., plasma, urine) are taken.
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A known concentration of Thiorphan methoxyacetophenone-d5 (the internal standard) is spiked into each sample.
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Proteins are precipitated from the samples, typically using a solvent like acetonitrile or methanol.
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The samples are centrifuged, and the supernatant is collected for analysis.
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Chromatographic Separation:
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The prepared samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Separation is achieved on a suitable column (e.g., a C18 reversed-phase column).
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A mobile phase gradient is employed to ensure the separation of the analyte from other matrix components.
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Mass Spectrometric Detection:
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The eluent from the chromatography system is introduced into a tandem mass spectrometer.
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The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.
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Specific precursor-to-product ion transitions are monitored for both the analyte (Thiorphan methoxyacetophenone) and the internal standard (Thiorphan methoxyacetophenone-d5).
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The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.
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Biological Context: Mechanism of Action of Parent Compound (Thiorphan)
Thiorphan is the active metabolite of the prodrug racecadotril. It is a potent inhibitor of neprilysin (also known as neutral endopeptidase or enkephalinase). Neprilysin is a zinc-dependent metalloprotease that degrades a variety of signaling peptides. By inhibiting neprilysin, Thiorphan prevents the breakdown of these peptides, leading to their increased local concentrations and enhanced physiological effects. This mechanism is central to the therapeutic applications of racecadotril as an antidiarrheal agent, as it enhances the activity of endogenous enkephalins in the gastrointestinal tract.
Visualizations
Caption: Experimental workflow for bioanalytical quantification using a labeled internal standard.
Caption: Mechanism of action of Thiorphan as a neprilysin inhibitor.
